Cas no 207976-92-9 (3-Chloro-5,6-dihydropyridin-2(1H)-one)
3-Chloro-5,6-dihydropyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Pyridinone, 3-chloro-5,6-dihydro-
- 3-chloro-5,6-dihydro-2(1H)-Pyridinone
- 5-chloro-2,3-dihydro-1H-pyridin-6-one
- 3-chloro-1,2,5,6-tetrahydropyridin-2-one
- 3-chloro-5,6-dihydro-1H-pyridin-2-one
- 3-Chloro-5,6-dihydropyridin-2(1H)-one
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- MDL: MFCD18072446
- Inchi: 1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8)
- InChI Key: MDCPVYOIYISUFL-UHFFFAOYSA-N
- SMILES: ClC1C(NCCC=1)=O
Computed Properties
- Exact Mass: 131.01400
- Monoisotopic Mass: 131.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (21 g/l) (25 º C),
- PSA: 32.59000
- LogP: 0.90490
3-Chloro-5,6-dihydropyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176467-1g |
3-chloro-5,6-dihydropyridin-2(1H)-one |
207976-92-9 | 95% | 1g |
$1034 | 2021-08-05 | |
| TRC | C384290-5mg |
3-Chloro-5,6-dihydropyridin-2(1H)-one |
207976-92-9 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384290-10mg |
3-Chloro-5,6-dihydropyridin-2(1H)-one |
207976-92-9 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384290-50mg |
3-Chloro-5,6-dihydropyridin-2(1H)-one |
207976-92-9 | 50mg |
$ 365.00 | 2022-06-06 | ||
| Alichem | A029199356-250mg |
3-Chloro-5,6-dihydropyridin-2(1h)-one |
207976-92-9 | 95% | 250mg |
$456.68 | 2023-09-02 | |
| Alichem | A029199356-1g |
3-Chloro-5,6-dihydropyridin-2(1h)-one |
207976-92-9 | 95% | 1g |
$1187.28 | 2023-09-02 | |
| Chemenu | CM176467-1g |
3-chloro-5,6-dihydropyridin-2(1H)-one |
207976-92-9 | 95% | 1g |
$1140 | 2022-06-12 | |
| abcr | AB490077-250 mg |
3-Chloro-5,6-dihydropyridin-2(1H)-one; . |
207976-92-9 | 250MG |
€736.00 | 2022-03-01 | ||
| abcr | AB490077-1 g |
3-Chloro-5,6-dihydropyridin-2(1H)-one; . |
207976-92-9 | 1g |
€1,417.00 | 2022-03-01 | ||
| Enamine | EN300-129001-0.05g |
3-chloro-1,2,5,6-tetrahydropyridin-2-one |
207976-92-9 | 95% | 0.05g |
$252.0 | 2023-02-15 |
3-Chloro-5,6-dihydropyridin-2(1H)-one Suppliers
3-Chloro-5,6-dihydropyridin-2(1H)-one Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Chloro-5,6-dihydropyridin-2(1H)-one
3-Chloro-5,6-dihydropyridin-2(1H)-one (CAS No. 207976-92-9): A Versatile Intermediate in Organic Synthesis
3-Chloro-5,6-dihydropyridin-2(1H)-one (CAS No. 207976-92-9) is a highly valuable heterocyclic compound that has gained significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique chlorinated dihydropyridinone structure, serves as a crucial building block for the synthesis of various biologically active molecules. Its molecular formula, C5H6ClNO, and molecular weight of 131.56 g/mol make it an ideal candidate for diverse synthetic applications.
The growing interest in 3-Chloro-5,6-dihydropyridin-2(1H)-one derivatives stems from their potential applications in medicinal chemistry. Researchers are particularly focused on exploring its role as a precursor for novel drug candidates targeting neurological disorders and inflammatory conditions. Recent studies have highlighted the compound's utility in developing small molecule therapeutics, aligning with current trends in personalized medicine and targeted drug delivery systems.
From a chemical perspective, 3-Chloro-5,6-dihydropyridin-2(1H)-one exhibits interesting reactivity patterns due to the presence of both the chloro substituent and the dihydropyridinone core. This combination allows for various functional group transformations, making it a versatile intermediate in multi-step synthetic routes. The compound's stability under standard laboratory conditions contributes to its widespread use in academic and industrial research settings.
In the context of green chemistry initiatives, there's increasing focus on developing efficient synthetic protocols for 3-Chloro-5,6-dihydropyridin-2(1H)-one that minimize environmental impact. Recent advancements in catalytic processes and atom-economical reactions have opened new possibilities for its sustainable production, addressing current concerns about chemical manufacturing's ecological footprint.
The pharmaceutical industry's demand for 3-Chloro-5,6-dihydropyridin-2(1H)-one continues to grow, particularly in the development of central nervous system (CNS) drugs. Its structural features make it particularly suitable for creating compounds that can cross the blood-brain barrier, a critical requirement for treating neurological conditions. This aligns with the current healthcare focus on addressing neurodegenerative diseases and mental health disorders.
Analytical characterization of 3-Chloro-5,6-dihydropyridin-2(1H)-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound's purity and quality, which are essential for its application in sensitive pharmaceutical syntheses. The availability of high-purity 207976-92-9 has become increasingly important as regulatory requirements for drug intermediates become more stringent.
Recent patent literature reveals growing interest in 3-Chloro-5,6-dihydropyridin-2(1H)-one-based compounds for various therapeutic applications. Several research groups have reported its incorporation into novel molecular scaffolds with potential activity against enzyme targets involved in metabolic disorders. This reflects the broader trend in drug discovery towards addressing complex, multifactorial diseases through innovative chemical approaches.
The compound's role in combinatorial chemistry and high-throughput screening platforms has also expanded significantly. Its structural versatility allows for the rapid generation of diverse compound libraries, facilitating the discovery of new bioactive molecules. This application is particularly relevant in the current era of accelerated drug discovery and development.
From a commercial perspective, the global market for 3-Chloro-5,6-dihydropyridin-2(1H)-one has shown steady growth, driven by increasing R&D investments in the pharmaceutical sector. Suppliers specializing in fine chemicals and advanced intermediates have reported rising demand for this compound, particularly from contract research organizations and academic institutions engaged in medicinal chemistry programs.
Future research directions for 3-Chloro-5,6-dihydropyridin-2(1H)-one (CAS 207976-92-9) are likely to focus on expanding its applications in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) technology. These emerging fields represent cutting-edge approaches in drug development, where the compound's unique chemical properties could play a significant role in creating next-generation therapeutics.
In conclusion, 3-Chloro-5,6-dihydropyridin-2(1H)-one stands as a prime example of how specialized chemical intermediates contribute to advancements in pharmaceutical science and organic synthesis. Its combination of structural features, synthetic versatility, and potential biological relevance ensures its continued importance in chemical research and drug discovery efforts worldwide.
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